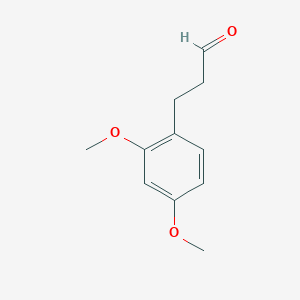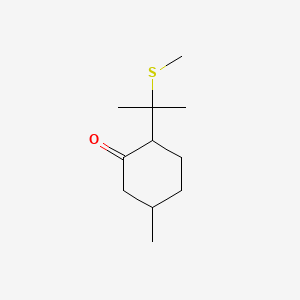
EINECS 285-906-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N,N-Dimethylformamide dimethyl acetal , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: N,N-Dimethylformamide dimethyl acetal is typically synthesized through the reaction of N,N-Dimethylformamide with methanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of N,N-Dimethylformamide dimethyl acetal involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with minimal impurities.
化学反応の分析
Types of Reactions: N,N-Dimethylformamide dimethyl acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form and .
Substitution Reactions: It can react with nucleophiles to replace one of the methoxy groups with another functional group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Hydrolysis: Water and an acid or base catalyst.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired product.
Major Products Formed:
Hydrolysis: N,N-Dimethylformamide and methanol.
Substitution Reactions: Various substituted N,N-Dimethylformamide derivatives.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
科学的研究の応用
N,N-Dimethylformamide dimethyl acetal has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the N,N-Dimethylformamide group into molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which N,N-Dimethylformamide dimethyl acetal exerts its effects involves its ability to act as a source of the N,N-Dimethylformamide group. This group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecules. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
N,N-Dimethylformamide: A related compound with similar reactivity but different physical properties.
N,N-Dimethylacetamide: Another similar compound used in organic synthesis.
Dimethyl Sulfoxide: Shares some solvent properties but has different chemical reactivity.
Uniqueness: N,N-Dimethylformamide dimethyl acetal is unique due to its ability to act as a versatile reagent in organic synthesis, providing a convenient source of the N,N-Dimethylformamide group. Its specific reactivity and properties make it valuable in various scientific and industrial applications.
特性
CAS番号 |
85165-49-7 |
|---|---|
分子式 |
C11H20OS |
分子量 |
200.34 g/mol |
IUPAC名 |
5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H20OS/c1-8-5-6-9(10(12)7-8)11(2,3)13-4/h8-9H,5-7H2,1-4H3 |
InChIキー |
HJFSNLWDUINFTB-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(=O)C1)C(C)(C)SC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
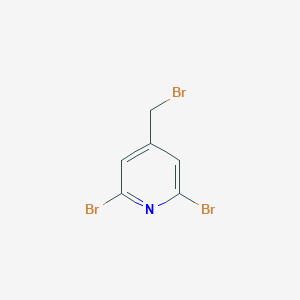
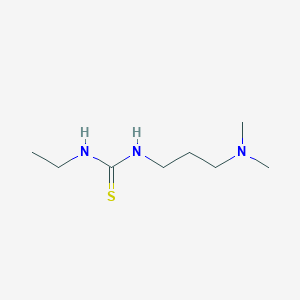
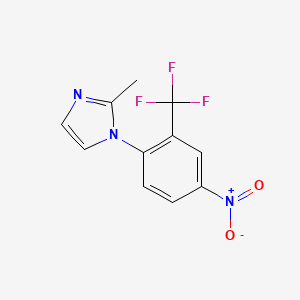
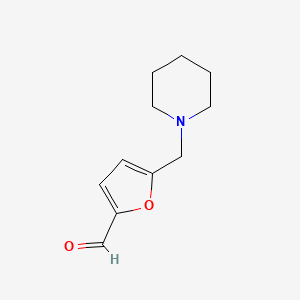
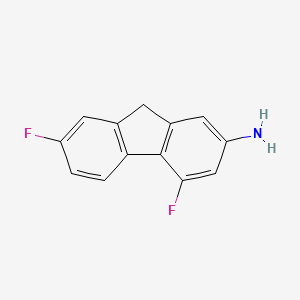
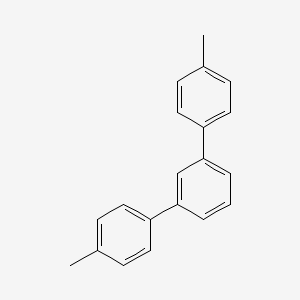
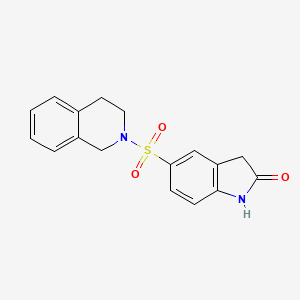
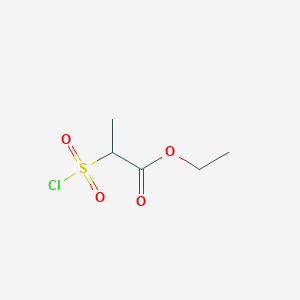
![5-Bromo-2-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}thiophene](/img/structure/B8762398.png)
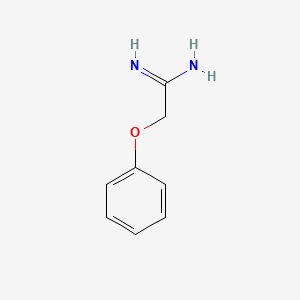
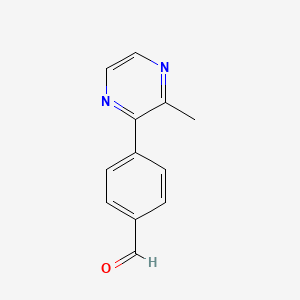
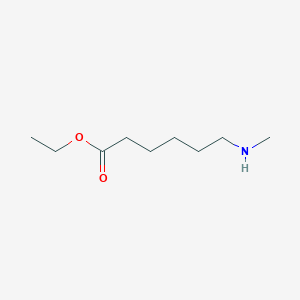
![[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B8762425.png)
